molecular formula C18H24N6O4 B2895161 N4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 673491-06-0

N4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2895161
CAS No.: 673491-06-0
M. Wt: 388.428
InChI Key: RZIJYAVXNZJEGA-UHFFFAOYSA-N
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Description

N4-Cyclohexyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine (hereafter referred to as Compound 7) is a pyrimidine derivative featuring a central 5-nitropyrimidine-2,4,6-triamine core. Its structure is characterized by three distinct regions:

  • R1: A cyclohexyl group at the N4 position.
  • R2: The central 5-nitropyrimidine-2,4,6-triamine scaffold.
  • R3: A 2,5-dimethoxyphenyl substituent at the N2 position .

While its biological activity remains under investigation, structural analyses suggest that the R1 and R3 regions contribute to binding specificity, while the nitro group at the 5-position of the pyrimidine core enhances electronic interactions .

Properties

IUPAC Name

4-N-cyclohexyl-2-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4/c1-27-12-8-9-14(28-2)13(10-12)21-18-22-16(19)15(24(25)26)17(23-18)20-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H4,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIJYAVXNZJEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=C(C(=N2)NC3CCCCC3)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.

    Substitution reactions: Introducing the cyclohexyl and dimethoxyphenyl groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the cyclohexyl ring.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, organometallic reagents, or strong bases.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: Used as a building block for creating new compounds with potential biological activity.

Biology

    Biological assays: Investigated for its effects on various biological systems, including enzyme inhibition and receptor binding.

Medicine

    Drug development: Potential lead compound for developing new pharmaceuticals targeting specific diseases.

Industry

    Material science: May be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “N4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine” would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The nitro group could play a role in redox reactions, while the aromatic and cyclohexyl groups might influence binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name R1 (N4) R2 (N2) Molecular Formula Molar Mass (g/mol) Key Features/Activity
Compound 7 Cyclohexyl 2,5-Dimethoxyphenyl C23H28N6O4 476.51* Shh pathway inhibitor (proposed)
N4-(4-Fluorophenyl)-N2-(3-Methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine 4-Fluorophenyl 3-Methoxyphenyl C17H15FN6O3 370.34 Unreported activity
N2-(3-Chloro-4-Methylphenyl)-N4-Methyl-5-nitropyrimidine-2,4,6-triamine Methyl 3-Chloro-4-methylphenyl C12H13ClN6O2 308.72 Predicted pKa = 2.31
N2-(4-Chlorobenzyl)-N4-(4-Methylphenyl)-5-nitropyrimidine-2,4,6-triamine 4-Methylphenyl 4-Chlorobenzyl C18H17ClN6O2 384.82 High thermal stability (BP: 634°C)

*Calculated based on molecular formula.

Key Observations:

Substituent Impact on Solubility :

  • The cyclohexyl group in Compound 7 likely reduces aqueous solubility compared to smaller substituents (e.g., methyl in ).
  • Methoxy and nitro groups enhance polarity but may counteract hydrophobicity from aromatic rings .

Electronic Effects: The 5-nitro group in all compounds stabilizes the pyrimidine ring through resonance, critical for binding interactions.

Pharmacological Analogues

Triamterene (2,4,6-Triamino-5-Nitrosopyrimidine)

  • Structure : Shares the 5-nitropyrimidine-2,4,6-triamine core but substitutes the nitro group with nitroso and lacks aryl/alkyl substituents .
  • Activity: Potassium-sparing diuretic via sodium channel inhibition in the kidneys. Highlights how minor structural changes (nitroso vs. nitro) shift therapeutic application .

Biological Activity

N4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic compound belonging to the family of pyrimidine derivatives. Its unique structure, characterized by a pyrimidine ring substituted at various positions with amino and nitro groups, suggests diverse potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N6O3. The compound features:

  • Pyrimidine ring : Central to its structure.
  • Cyclohexyl group : Present at the N4 position.
  • Dimethoxyphenyl group : Located at the N2 position.
  • Nitro group : Positioned at the 5th carbon of the pyrimidine ring.
PropertyValue
Molecular Weight334.39 g/mol
Density1.379 g/cm³
Boiling Point499.9 ºC
LogP2.889
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor in specific biochemical pathways or as a ligand for certain receptors.

  • Serotonin Receptor Modulation : Similar compounds have shown significant activity as serotonin receptor agonists. For instance, CYB210010, a related compound with structural similarities, demonstrated high agonist potency at serotonin receptors (5-HT2A and 5-HT2C) while lacking activity at monoamine transporters . This suggests that this compound may also exhibit selective receptor modulation.
  • Neuroplasticity Enhancement : Compounds with similar structures have been observed to increase gene expression related to neuroplasticity in the frontal cortex when administered in vivo . This could indicate potential applications in neurodegenerative diseases or cognitive enhancement.
  • Antitumor Activity : Preliminary studies suggest that nitropyrimidines can exhibit cytotoxic effects against various cancer cell lines. The presence of nitro groups is often associated with enhanced biological activity due to their ability to undergo reduction within tumor cells, leading to the generation of reactive intermediates that can induce cell death.

Study on Antitumor Effects

A study investigating the cytotoxic effects of nitropyrimidines found that compounds similar to this compound showed significant inhibition of cell proliferation in human cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Neuropharmacological Assessment

In a pharmacological assessment involving animal models, compounds structurally related to this compound demonstrated notable effects on behavior indicative of enhanced serotonergic activity. Doses ranging from 0.1 to 3 mg/kg elicited head-twitch responses consistent with 5-HT receptor activation .

Q & A

Q. Critical Parameters :

  • Solvent polarity (DMF vs. THF) affects reaction rates.
  • Temperature control minimizes nitro group reduction side reactions .

Advanced: How can researchers optimize reaction conditions to improve yield and scalability for this compound?

Q. Experimental Design Considerations :

  • Continuous Flow Reactors : Enable precise control of temperature and residence time, reducing decomposition risks during scale-up .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may accelerate substitutions while avoiding byproducts.
  • In Situ Monitoring : Techniques like FTIR or HPLC track intermediate formation, allowing real-time adjustments .

Case Study : A structurally similar pyrimidine derivative achieved 85% yield using microwave-assisted synthesis (120°C, 30 min) vs. 60% yield with conventional heating .

Advanced: What methodologies are used to investigate the mechanism of action of this compound in biological systems?

Q. Key Approaches :

  • Enzyme Inhibition Assays : Test affinity for targets like dihydrofolate reductase (DHFR), a common pyrimidine target. For example, pyrido-pyrimidine analogs show IC₅₀ values < 1 µM against DHFR .
  • Kinetic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (KD) and thermodynamic parameters.
  • Molecular Dynamics Simulations : Predict binding modes of the cyclohexyl and dimethoxyphenyl groups within enzyme active sites .

Data Interpretation : Conflicting inhibition data across studies may arise from assay conditions (e.g., pH, co-factors) or protein isoforms. Validate using orthogonal assays (e.g., cellular vs. enzymatic).

Advanced: How should researchers resolve contradictions in reported bioactivity data for structurally analogous pyrimidine derivatives?

Q. Analytical Framework :

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example:

  • Fluorophenyl vs. dimethoxyphenyl groups alter electron density, impacting target binding .
  • Nitro group reduction to amine may activate/inactivate the compound .

Purity Validation : Conflicting bioactivity may stem from impurities. Use HPLC-MS (>98% purity) and elemental analysis for batch consistency.

Biological Replicas : Repeat assays in multiple cell lines or enzyme isoforms to assess specificity.

Example : A fluorophenyl analog showed 10-fold higher potency than its methoxy counterpart in kinase assays, attributed to improved hydrophobic interactions .

Advanced: What techniques are recommended for characterizing the solid-state properties of this compound?

Q. Methodological Pipeline :

X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds in pyrimidine analogs ).

Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for storage and formulation.

Solubility Studies : Use shake-flask methods with biorelevant media (e.g., FaSSIF) to predict bioavailability.

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